N-(1H-indazol-6-yl)-2,1,3-benzothiadiazole-5-carboxamide

Description

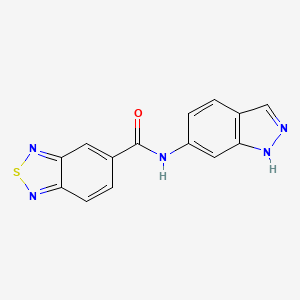

N-(1H-Indazol-6-yl)-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound comprising a benzothiadiazole core linked via a carboxamide group to a 1H-indazol-6-yl moiety. The benzothiadiazole scaffold is electron-deficient, making it a key pharmacophore in medicinal chemistry for interactions with biological targets such as kinases or enzymes involved in signaling pathways . The indazole group, a bicyclic aromatic system, enhances binding affinity due to its hydrogen-bonding and π-π stacking capabilities.

Properties

IUPAC Name |

N-(1H-indazol-6-yl)-2,1,3-benzothiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N5OS/c20-14(8-2-4-11-13(5-8)19-21-18-11)16-10-3-1-9-7-15-17-12(9)6-10/h1-7H,(H,15,17)(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRAZTMBEWVQUGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1C(=O)NC3=CC4=C(C=C3)C=NN4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indazol-6-yl)-2,1,3-benzothiadiazole-5-carboxamide typically involves the coupling of an indazole derivative with a benzo[c][1,2,5]thiadiazole derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, under an inert atmosphere.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-6-yl)-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the indazole moiety, using reagents like sodium azide or halogenated compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium azide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(1H-indazol-6-yl)-2,1,3-benzothiadiazole-5-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of N-(1H-indazol-6-yl)-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as protein kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of downstream signaling molecules. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Key Observations :

- Core Structure : The benzothiadiazole core in the target compound distinguishes it from pyrrolidine- or benzamide-based analogues. Its electron-deficient nature may enhance binding to ATP pockets in kinases compared to more flexible pyrrolidine derivatives .

- Linkage : The carboxamide group in the target compound contrasts with thioether (Axitinib-13C-d3) or phenylacetamide linkages, affecting solubility and metabolic stability .

- Substituents : Substituents like 4-methoxybenzyl (in pyrrolidine derivatives) or isotopic labels (Axitinib-13C-d3) tailor pharmacokinetic properties or enable tracking in biological systems .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- 1H-NMR : Pyrrolidine derivatives (e.g., 3b, 4c) show characteristic multiplet signals for pyrrolidine protons (δ 1.85–2.15) and aromatic protons (δ 7.25–7.50). The absence of such signals in the target compound suggests distinct electronic environments due to the benzothiadiazole core .

- Mass Spectrometry : The target compound’s molecular weight is expected to differ significantly from pyrrolidine-based analogues due to the benzothiadiazole moiety (~135 g/mol vs. ~160 g/mol for pyrrolidine derivatives) .

Key Observations :

- Potency : Pyrrolidine-based compounds (e.g., 3b) exhibit higher potency (IC50 ~12 nM for ROCK) compared to benzamide derivatives (e.g., CDK1 inhibition at 220 nM) .

- Target Diversity : The target compound’s benzothiadiazole core may favor interactions with kinases requiring planar, electron-deficient scaffolds, unlike pyrrolidine derivatives targeting Rho kinases .

Biological Activity

N-(1H-indazol-6-yl)-2,1,3-benzothiadiazole-5-carboxamide (CAS No. 1219903-33-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology. This compound features a unique combination of indazole and benzothiadiazole structures, which contribute to its pharmacological properties.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by an indazole ring linked to a benzothiadiazole moiety. The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the efficient formation of the desired compound from appropriate precursors.

The primary mechanism of action for this compound involves the inhibition of specific protein kinases. By binding to the active sites of these enzymes, the compound disrupts downstream signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells, making it a candidate for anticancer therapy .

Biological Activity and Research Findings

Recent studies have highlighted the biological activity of this compound across various cellular models:

Anticancer Activity:

- Cell Proliferation Inhibition: In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis.

- Kinase Inhibition: The compound shows promising results as a selective inhibitor of certain kinases involved in cancer progression. For instance, it has been shown to inhibit the activity of kinases such as EGFR and VEGFR, which are critical in tumor growth and angiogenesis .

Neuroprotective Effects:

Emerging research suggests potential neuroprotective properties of this compound. In models of neurodegenerative diseases, it has been observed to reduce oxidative stress and inflammation, indicating its possible utility in treating conditions like Alzheimer's disease .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.